molecular formula C11H11NO5S B562604 Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 35511-15-0

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B562604
CAS No.: 35511-15-0
M. Wt: 269.271
InChI Key: NGHIOTWSWSQQNT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H11NO5S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its benzothiazine ring structure, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

  • Chhabra, S., & Shah, K. (2021). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Medicinal Chemistry Research, 30(1), 15–30
  • DNA interacts with the drug by the charged sugar-phosphate groups, through its base pairs that was named intercalation and through minor and major groove binding. (2022). Journal of Fluorescence, 32(1), 1–9
  • Fourier transform infrared spectroscopy revealed the formation of C–H⋯O and C–H⋯N hydrogen bonds between the OH or NH group of PRX with the carbonyl group of BA at the ratio of 1:1. (2020). New Journal of Chemistry, 44(42), 18177–18184
  • Sigma-Aldrich. Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions. The reaction proceeds through cyclization to form the benzothiazine ring, followed by esterification to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific ester functional group, which imparts distinct chemical reactivity and pharmacokinetic properties compared to its analogs. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

methyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHIOTWSWSQQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189019
Record name Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35511-15-0
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name METHYL 4-HYDROXY-2-METHYL-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE
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Synthesis routes and methods I

Procedure details

In a manner similar to Example 6, 864 mg. (0.036 mole) of 99% sodium hydride was added over a two hour period to a solution of 2.9 g. (0.015 mole) of N-methylsaccharin and 9.8 g. (0.09 mole) of methylchloroacetate in 10 ml. of dimethylsulfoxide at 40° C. Stirring was continued at 40°-45° C. for an additional two hours, and the reaction mixture was poured into 150 ml. of 5% hydrochloric acid solution. The precipitate was filtered and dried to give 3.07 (76%) of the desired product.
Quantity
0.036 mol
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 2.9 g. (0.015 mole) of N-methylsaccharin and 2.63 g. (0.03 mole) of methylchloroacetate in 10 ml. of dimethylformamide at 40° C. was added over a period of two hours 864 mg. (0.036 mole) of 99% sodium hydride. Stirring was continued for two hours, maintaining a reaction temperature of 40°-50° C. The reaction mixture was quenched in 150 ml. of 5% hydrochloric acid, and the precipitated product filtered and dried, 3.41 g. (84%).
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 90 grams (0.352 moles) of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in 450 ml proprietory alcohol there is added a solution of 15.5 grams (0.3875 moles) of sodium hydroxide in 450 ml of water at a temperature of less than 20°C. 53.4 Grams (0.423 moles) of dimethyl sulphate is added while stirring, at 25°C. and the mixture is then allowed to stir for about 15 hours. It is cooled to 10°C. and filtered. The cake is washed with water, followed by a 50% alcohol/water wash, and dried. Yield is 90 grams (95%) m.p. 162.5°-164°C.
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0.423 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 3.5 grams (0.086 moles) of sodium hydroxide in 68 ml DMF, a solution of 20 grams (.078 moles) of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is added in 34 ml DMF over a period of about 5 minutes at about 25°C. 11.9 Grams (0.094 moles) of dimethyl sulphate is added over a period of about 30 minutes at a maximum temperature of 30°C. The reaction is stirred for 3 hours at 30°C. and diluted with about 150 ml of water. It is cooled to 15°C., filtered and washed well with water. After drying, there is obtained 20 grams (95%) of product, m.p. 163°-165°C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
0.094 mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods V

Procedure details

To 870 mg. (4.4 mmoles) of N-methylsaccharin and 0.95 ml. (10.89 mmoles) of methyl chloroacetate in 3 ml. of dimethylsulfoxide under nitrogen was added at the rate of 0.084 ml./minute 3.99 g. (20 mmoles) of potassium hexamethyl disilazane in 9.98 ml. of dimethylsulfoxide.
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
10.89 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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